2,4,5-Trimethoxyamphetamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,4,5-trimethoxyphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8(13)5-9-6-11(15-3)12(16-4)7-10(9)14-2/h6-8H,5,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSIMAWGATVNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15995-72-9 (hydrochloride) | |
| Record name | 2,4,5-Trimethoxyphenylisopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00874364 | |
| Record name | 2,4,5-Trimethoxyamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083-09-6, 22199-15-1 | |
| Record name | 2,4,5-Trimethoxyamphetamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trimethoxyphenylisopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanamine, 2,4,5-trimethoxy-alpha-methyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trimethoxyamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TMA-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/713Z3SL0TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry of 2,4,5 Trimethoxyamphetamine
Established Laboratory Synthesis Protocols
The most widely recognized synthetic route for 2,4,5-Trimethoxyamphetamine was first detailed by Alexander Shulgin. This protocol begins with the condensation of 2,4,5-trimethoxybenzaldehyde (B179766) with nitroethane. An alternative starting material that can be utilized is asarone (B600218), which is a natural product found in the rhizomes of Acorus calamus (sweet flag). researchgate.net Asarone can be oxidized to produce 2,4,5-trimethoxybenzaldehyde, which then enters the same synthetic pathway.
Nitroalkene Intermediate Formation
The initial and crucial step in the synthesis is the Henry reaction, a condensation reaction between 2,4,5-trimethoxybenzaldehyde and nitroethane. researchgate.net This reaction is typically catalyzed by a weak base, such as anhydrous ammonium (B1175870) acetate (B1210297), in a suitable solvent like methanol (B129727) or nitroethane itself. escholarship.orgdesigner-drug.com The reaction mixture is heated to drive the condensation, resulting in the formation of the nitroalkene intermediate, 2-nitro-1-(2,4,5-trimethoxyphenyl)propene. escholarship.orgdesigner-drug.com This intermediate is a yellow crystalline solid. designer-drug.com
An alternative method for the formation of the nitropropene involves the use of asarone as the starting material. designer-drug.comsciencemadness.org Asarone can be reacted with sodium nitrite (B80452) and iodine in ethylene (B1197577) glycol and ethyl acetate to yield 2,4,5-trimethoxyphenyl-2-nitropropene. sciencemadness.org
Interactive Data Table: Nitroalkene Intermediate Formation
| Starting Material | Reagents | Intermediate Product | Reference |
|---|---|---|---|
| 2,4,5-trimethoxybenzaldehyde | Nitroethane, Anhydrous Ammonium Acetate | 2-nitro-1-(2,4,5-trimethoxyphenyl)propene | escholarship.orgdesigner-drug.com |
| Asarone | Sodium Nitrite, Iodine, Ethylene Glycol | 2,4,5-trimethoxyphenyl-2-nitropropene | sciencemadness.org |
Reduction Pathways for Amine Synthesis
Once the nitroalkene intermediate is obtained, the next step is its reduction to the primary amine, this compound. Several reducing agents can be employed for this transformation.
Interactive Data Table: Reduction Pathways
| Reducing Agent/System | Solvent | Reference |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | |
| Sodium Borohydride (NaBH₄) / Al/Hg | THF/Isopropanol | mdma.ch |
| Nickel Chloride / Aluminum | Ethanol (B145695) | sciencemadness.org |
Salt Formation and Purification Techniques
Following the reduction, the resulting freebase of this compound is typically converted into a salt to improve its stability and facilitate purification. The most common salt form is the hydrochloride salt. This is achieved by treating the freebase with hydrochloric acid. The hydrochloride salt precipitates out of the solution and can be collected by filtration.
Purification of the final product is often accomplished through recrystallization. sciencemadness.org Ethanol or mixtures of ethanol and water are commonly used solvents for this purpose. The purity of the synthesized compound is critical for accurate characterization and further research applications.
Characterization of Synthetic Intermediates and Final Product in Research Synthesis
The identity and purity of the synthetic intermediates and the final this compound product are confirmed using various analytical techniques.
Spectroscopic Analysis in Synthetic Confirmation (e.g., NMR, MS)
Spectroscopic methods are indispensable for the structural elucidation of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of this compound and its intermediates. psu.edunih.gov The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons, the methoxy (B1213986) groups, and the protons of the propyl-amine side chain. psu.edu For example, the aromatic protons typically appear as singlets in the region of δ 6.5-6.7 ppm, and the methoxy protons appear as singlets around δ 3.8 ppm. psu.edu
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. psu.educfsre.org Gas chromatography-mass spectrometry (GC-MS) is a common technique for this purpose. psu.educfsre.org The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions. cfsre.org
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound hydrochloride would show characteristic absorption bands for the amine N-H bonds, aromatic C-H bonds, and C-O bonds of the methoxy groups. nih.govnih.gov
Interactive Data Table: Spectroscopic Data for this compound
| Technique | Observed Features | Reference |
|---|---|---|
| ¹H NMR (300 MHz, CDCl₃) | δ 6.69 (1H, s), 6.52 (1H, s), 3.88 (3H, s), 3.83 (3H, s), 3.79 (3H, s), 3.15 (1H, m), 2.67 (1H, dd), 2.47 (1H, dd), 1.10 (3H, d) | psu.edu |
| GC-MS | Molecular Ion Peak and Characteristic Fragmentation | cfsre.org |
| IR (KBr) | Characteristic absorptions for N-H, aromatic C-H, and C-O functional groups | nih.gov |
Chromatographic Purity Assessment in Synthetic Batches
Chromatographic techniques are employed to assess the purity of the synthesized this compound.
Gas Chromatography (GC): GC is used to separate the components of a mixture and can be used to determine the purity of the final product. psu.educfsre.org A single, sharp peak in the chromatogram indicates a high degree of purity. psu.edu
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. It allows for the separation and quantification of the desired compound from any impurities. A purity of ≥98% is often targeted for research-grade material. caymanchem.com
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product.
Interactive Data Table: Chromatographic Methods for Purity Assessment
| Technique | Purpose | Reference |
|---|---|---|
| Gas Chromatography (GC) | Separation and purity determination | psu.educfsre.org |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity check | N/A |
Precursor Compound Research
The synthesis of this compound relies on the availability and chemical manipulation of specific precursor compounds. The two most prominent starting materials that have been investigated are 2,4,5-trimethoxybenzaldehyde and asarone.
Chemical Routes from 2,4,5-Trimethoxybenzaldehyde
A well-documented and frequently cited method for the synthesis of TMA-2 begins with 2,4,5-trimethoxybenzaldehyde. This synthetic route generally involves a multi-step process that can be summarized as follows:
Knoevenagel Condensation: The initial step involves a Knoevenagel condensation between 2,4,5-trimethoxybenzaldehyde and nitroethane. nih.gov This reaction is typically carried out in the presence of a catalyst such as ammonium acetate and heated to reflux. nih.gov The product of this condensation is 2,4,5-trimethoxy-β-methyl-β-nitrostyrene, an intermediate compound. nih.gov
Reduction of the Nitroalkene: The intermediate nitroalkene, 2-nitro-1-(2,4,5-trimethoxyphenyl)propene, is then subjected to reduction. A common reducing agent used for this transformation is lithium aluminum hydride (LiAlH4). This step converts the nitro group into a primary amine, yielding the final product, this compound.
An alternative reduction method involves the conversion of the nitrostyrene (B7858105) to the corresponding ketone, 2,4,5-trimethoxyphenylacetone, using iron in the presence of a mineral acid like hydrochloric acid. nih.gov The resulting ketone can then undergo reductive amination to yield TMA-2. psychonaut.fr
Table 1: Key Reactions in the Synthesis of TMA-2 from 2,4,5-Trimethoxybenzaldehyde
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2,4,5-Trimethoxybenzaldehyde, Nitroethane | Ammonium acetate, Reflux | 2,4,5-Trimethoxy-β-methyl-β-nitrostyrene |
| 2a | 2,4,5-Trimethoxy-β-methyl-β-nitrostyrene | Lithium aluminum hydride (LiAlH4) | This compound |
| 2b (alternative) | 2,4,5-Trimethoxy-β-methyl-β-nitrostyrene | Iron, Hydrochloric acid | 2,4,5-Trimethoxyphenylacetone |
| 3 (alternative) | 2,4,5-Trimethoxyphenylacetone | Aminating agent, Reducing agent | This compound |
Investigation of Asarone as a Biogenic Precursor
Asarone, a phenylpropanoid found in the essential oil of plants such as Acorus calamus (sweet flag), has been investigated as a potential biogenic and synthetic precursor to TMA-2. researchgate.netdrugsandalcohol.ie Asarone exists as two geometric isomers, α-asarone (trans) and β-asarone (cis). wikipedia.org
The conversion of asarone to TMA-2 requires the introduction of an amine group to the propyl side chain. Several amination pathways have been proposed and explored in chemical literature. One such route involves the formation of an intermediate ketone. psychonaut.fr The double bond of asarone can be oxidized to form a glycol, which is then rearranged to 2,4,5-trimethoxyphenylacetone. psychonaut.fr This ketone can then be aminated to TMA-2. psychonaut.fr
Another proposed, though more complex, route involves the formation of asarone pseudonitrosite. mdma.ch This intermediate can then be converted to the corresponding nitropropene, which can be reduced to TMA-2. mdma.ch However, this pathway is noted to be sensitive, particularly to acidic conditions which can affect the methoxy groups on the aromatic ring. mdma.ch
It has been proposed that asarone may undergo amination in the body to form TMA-2, which has been cited as a potential explanation for the traditional use of Acorus calamus. researchgate.net
While the conversion of asarone to TMA-2 is chemically plausible, empirical studies have yielded mixed results regarding its efficiency and in vivo occurrence. Laboratory syntheses have demonstrated that the conversion can be achieved, though yields can be low and the reactions can be challenging. psychonaut.fr One study noted that while anethole (B165797) and isosafrole were relatively easy to convert to their corresponding amphetamines, asarone proved to be more difficult and resulted in lower yields of TMA-2. psychonaut.fr
Furthermore, bioanalytical investigations in humans have failed to detect TMA-2 in urine samples after the ingestion of Acorus calamus oil. nih.govresearchgate.net One study that analyzed urine samples from individuals who had consumed the oil found asarone and its metabolites, but no TMA-2. nih.gov Another study also reported no evidence of TMA-2 formation. researchgate.net These findings cast doubt on the hypothesis that asarone is a significant in vivo precursor to TMA-2 in humans. wikipedia.orgnih.govresearchgate.net
Table 2: Investigated Conversion Pathways of Asarone to TMA-2
| Pathway | Intermediate(s) | Key Transformation(s) | Reported Efficacy |
| Ketone Formation | Asarone glycol, 2,4,5-Trimethoxyphenylacetone | Oxidation, Rearrangement, Amination | Low yielding and difficult psychonaut.fr |
| Pseudonitrosite Formation | Asarone pseudonitrosite, Asarone nitropropene | Nitrosation, Elimination, Reduction | Sensitive to acid mdma.ch |
| In Vivo Biotransformation | - | Proposed amination in the body | Not detected in human studies nih.govresearchgate.netresearchgate.net |
Advanced Analytical Methodologies for 2,4,5 Trimethoxyamphetamine in Research
Chromatographic Techniques for Identification and Quantification
Chromatography, a cornerstone of analytical chemistry, provides the necessary separation power to isolate 2,4,5-TMA from other substances. When paired with mass spectrometry, it offers a definitive analytical solution.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 2,4,5-TMA. It combines the high-resolution separation capabilities of gas chromatography with the specific detection and structural elucidation power of mass spectrometry.
The development of a robust GC-MS method for 2,4,5-TMA requires careful optimization of several key parameters to ensure accurate and reliable results. A typical optimized method involves a specific capillary column, such as an Agilent J&W DB-1 or a DB-5ms, which provides good chromatographic resolution for amphetamine-type compounds. cfsre.orgnih.gov The temperature program is crucial for the effective separation of the analyte from other compounds in a mixture. A representative oven program starts at a lower temperature and ramps up to a higher temperature to ensure all compounds of interest are eluted. cfsre.org Injection parameters, including the injection type (e.g., splitless) and volume, are optimized to maximize sensitivity while preventing column overload. cfsre.org
| Parameter | Value |
|---|---|
| Instrument | Agilent 5975 Series GC/MSD System |
| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) |
| Carrier Gas | Helium (Flow: 1.46 mL/min) |
| Injection Port Temperature | 265 °C |
| Transfer Line Temperature | 300 °C |
| Oven Program | 50 °C for 0 min, then 30 °C/min to 340 °C for 2.3 min |
| Injection Type | Splitless |
| Injection Volume | 1 µL |
| Mass Scan Range | 40-550 m/z |
Upon entering the mass spectrometer, 2,4,5-TMA undergoes electron ionization, leading to the formation of a molecular ion and subsequent fragmentation into characteristic ions. The fragmentation pattern is a chemical fingerprint that aids in the identification of the compound. The mass spectrum of 2,4,5-TMA is characterized by several key fragments. The base peak is typically observed at a mass-to-charge ratio (m/z) of 44, corresponding to the [C2H6N]+ fragment from the amine side chain. Other significant fragments are observed at m/z 182 and m/z 167. nih.gov
| m/z | Proposed Fragment |
|---|---|
| 225 | Molecular Ion [M]+ |
| 182 | [M - C2H5N]+ |
| 167 | [M - C2H5N - CH3]+ |
| 44 | [C2H6N]+ (Base Peak) |
A significant challenge in the analysis of trimethoxyamphetamines is the differentiation of its six positional isomers, including 2,4,5-TMA. While chromatographic separation of the underivatized isomers can be achieved on a DB-5ms capillary column, their mass spectra are often too similar for unambiguous identification, with the exception of 2,4,6-trimethoxyamphetamine. nih.gov To overcome this, derivatization with trifluoroacetyl (TFA) anhydride (B1165640) is employed. The TFA derivatives of the TMA isomers exhibit significant differences in their mass spectral fragmentation patterns, allowing for their unequivocal identification. nih.gov This derivatization strategy, combined with chromatographic separation, provides a powerful tool for the specific identification of 2,4,5-TMA and its distinction from other TMA isomers. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
LC-MS has emerged as a valuable alternative and complementary technique to GC-MS for the analysis of 2,4,5-TMA. It is particularly useful for the analysis of less volatile compounds and can often be performed with less sample preparation.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) offer high sensitivity and selectivity for the detection and quantification of 2,4,5-TMA. cfsre.orgnih.gov These methods typically employ a reversed-phase C18 column for chromatographic separation. cfsre.orgnih.gov The mobile phase often consists of a mixture of an aqueous component, such as ammonium (B1175870) formate (B1220265), and an organic solvent, like acetonitrile (B52724), with a gradient elution to achieve optimal separation. cfsre.orgnih.gov
LC-QTOF-MS provides high-resolution mass data, enabling the accurate determination of the elemental composition of the parent ion and its fragments. cfsre.org This is particularly useful for the identification of unknown compounds. LC-MS/MS, on the other hand, is a highly sensitive and specific technique for quantification, utilizing multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions.
| Parameter | Value |
|---|---|
| Instrument | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |
| Mobile Phase A | Ammonium formate (10 mM, pH 3.0) |
| Mobile Phase B | Not specified in source |
| Gradient | Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min |
| Injection Volume | 10 µL |
| QTOF Parameters | TOF MS Scan Range: 100-510 Da |
| Parameter | Value |
|---|---|
| Chromatographic System | Shimadzu LC-20ADXR |
| Column | Kinetex C18 (50 × 2.1 mm i.d., particle size 2.6 μm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Linear gradient from 10 to 90% B in 6 min, followed by isocratic elution with 90% B for 1.5 min |
| Mass Spectrometer | Applied Biosystem MDS Sciex API 2000 triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Mobile Phase and Column Chemistry Optimization
The separation of 2,4,5-Trimethoxyamphetamine from complex matrices or from its isomers is a significant analytical challenge that is primarily addressed through the optimization of mobile phase and column chemistry in high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC). The goal of optimization is to achieve satisfactory separation with good peak shape and reasonable analysis time.
Key parameters that are systematically varied during method development include the composition and pH of the mobile phase, the flow rate, and the column temperature. For the analysis of amphetamine-type substances, reversed-phase columns, such as C18, are commonly employed. oup.com
The mobile phase in reversed-phase chromatography typically consists of a mixture of water and an organic solvent, most commonly acetonitrile or methanol (B129727). phenomenex.com The ratio of these solvents is adjusted to control the retention of the analyte. For basic compounds like 2,4,5-TMA, the pH of the aqueous portion of the mobile phase is a critical factor influencing peak shape and retention time. Acidic mobile phases, often containing additives like formic acid or phosphoric acid, are used to protonate the amine group of the amphetamine, which generally leads to better peak shapes and retention on C18 columns.
Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is a powerful technique to improve the separation of complex mixtures and to reduce analysis time. oup.com For instance, a linear increase in the organic solvent concentration can effectively elute compounds with a wide range of polarities. oup.com
The optimization process for separating amphetamine and its analogs often involves a systematic approach. This can include:
Varying the organic modifier: Comparing acetonitrile and methanol to determine which provides better selectivity for the separation of interest.
Adjusting the pH: Investigating a range of pH values to find the optimal balance between retention and peak symmetry.
Modifying the flow rate: Optimizing the flow rate to achieve the best compromise between analysis time and separation efficiency, often guided by constructing a van Deemter plot.
Controlling the temperature: Adjusting the column temperature can influence viscosity of the mobile phase and the kinetics of the separation, which can in turn affect resolution and backpressure.
An example of an optimized LC method for a related compound, trimethoxyamphetamine, utilized a C18 column with a mobile phase consisting of a gradient of 10 mM ammonium formate at pH 3.0 and an organic solvent. cfsre.org This highlights the common use of acidic buffers and reversed-phase columns for the analysis of this class of compounds.
Table 1: Parameters for Mobile Phase and Column Chemistry Optimization
| Parameter | Description | Typical Values/Ranges for Amphetamine Analysis |
|---|---|---|
| Column Chemistry | The type of stationary phase used for separation. | C18, C8, Phenyl-Hexyl |
| Mobile Phase Composition | The mixture of solvents used to elute the analyte. | Acetonitrile/Water, Methanol/Water |
| pH of Aqueous Phase | Controls the ionization state of the analyte. | 2.0 - 4.0 |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | 0.2 - 1.5 mL/min |
| Temperature | The temperature of the column during separation. | 25 - 45 °C |
| Elution Mode | The method of delivering the mobile phase. | Isocratic or Gradient |
Tandem Mass Spectrometry for Structural Elucidation
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of this compound and its metabolites. nih.gov This technique involves the selection of a specific ion, typically the protonated molecule [M+H]⁺, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. researchgate.net The fragmentation pattern provides a structural fingerprint of the molecule, allowing for its unambiguous identification.
The mass spectrum of 2,4,5-TMA will exhibit a molecular ion peak corresponding to its molecular weight. In tandem MS, this molecular ion is isolated and subjected to fragmentation. The fragmentation of amphetamine-type compounds is well-characterized and typically involves cleavage of the side chain. For 2,4,5-TMA, characteristic fragment ions would be expected from the loss of the amine group and cleavage of the bond between the alpha and beta carbons of the side chain.
Studies on the metabolism of 2,4,5-TMA have shown that it undergoes O-demethylation, oxidative deamination to a ketone, and subsequent reduction to an alcohol. nih.gov The identification of these metabolites is heavily reliant on the interpretation of their MS/MS spectra. By comparing the fragmentation patterns of the metabolites to that of the parent compound, the site of metabolic modification can be determined.
For example, the loss of a methyl group (15 Da) from a methoxy (B1213986) substituent would result in a mass shift of the parent and some fragment ions, indicating O-demethylation. The fragmentation pattern of the aromatic ring can also provide information about the substitution pattern of the methoxy groups.
The key steps in using tandem mass spectrometry for the structural elucidation of 2,4,5-TMA are:
Ionization: The molecule is ionized, typically using electrospray ionization (ESI) to form the protonated molecule [M+H]⁺.
Precursor Ion Selection: The [M+H]⁺ ion is selected in the first mass analyzer.
Collision-Induced Dissociation (CID): The selected ion is fragmented by collision with an inert gas.
Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer, producing the MS/MS spectrum.
Spectral Interpretation: The fragmentation pattern is interpreted to deduce the structure of the molecule.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.28 g/mol |
| [M+H]⁺ (Protonated Molecule) | m/z 226.14 |
| Common Fragmentation Pathways | Cleavage of the propyl-amine side chain |
Spectroscopic Characterization Beyond Mass Spectrometry
While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation of this compound, other spectroscopic techniques are essential for the complete and unambiguous confirmation of its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. bath.ac.uk
In the ¹H NMR spectrum of 2,4,5-TMA, distinct signals would be expected for the protons on the aromatic ring, the methoxy groups, and the propyl-amine side chain. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a wealth of structural information. For instance, the protons on the aromatic ring would appear as singlets or doublets in the aromatic region of the spectrum, and their coupling constants would help to confirm their relative positions. The three methoxy groups would likely appear as three distinct singlets in the upfield region of the spectrum. The protons of the side chain would exhibit characteristic multiplets, with their chemical shifts and couplings providing information about their connectivity. rsc.org
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For 2,4,5-TMA, distinct signals would be observed for the carbon atoms of the aromatic ring, the methoxy groups, and the side chain. spectrabase.com The chemical shifts of the aromatic carbons are particularly informative for confirming the 2,4,5-substitution pattern.
While a report from the Center for Forensic Science Research & Education noted that the exact positioning of the methoxy groups in a sample suspected to be this compound was not confirmed by NMR analysis, this underscores the importance of this technique for unambiguous isomer differentiation. cfsre.org The combination of ¹H and ¹³C NMR, along with two-dimensional NMR techniques such as COSY and HMBC, allows for the complete assignment of all proton and carbon signals and the unequivocal confirmation of the structure of this compound.
Application of this compound as an Analytical Reference Standard
The use of high-purity, well-characterized analytical reference standards is fundamental to achieving accuracy and reliability in analytical chemistry. enfsi.eu this compound is available as an analytical reference standard and is intended for research and forensic applications. caymanchem.comcaymanchem.com These standards are crucial for a variety of purposes, including:
Method Validation: Reference standards are used to validate analytical methods by demonstrating their accuracy, precision, linearity, and specificity.
Instrument Calibration: They are used to calibrate analytical instruments, such as HPLC and GC-MS systems, to ensure that they are providing accurate quantitative results.
Qualitative Identification: The analytical data (e.g., retention time, mass spectrum) of an unknown sample can be compared to that of a certified reference material to confirm its identity. cfsre.org
Quality Control: Reference standards are used in routine quality control to monitor the performance of analytical methods and to ensure the reliability of the results.
Certified reference materials (CRMs) are a special class of reference materials that are produced by a national metrology institute or an accredited reference material producer. industry.gov.au CRMs are accompanied by a certificate that provides the certified value of a specified property, its uncertainty, and a statement of metrological traceability. The use of CRMs provides the highest level of confidence in the accuracy of analytical measurements.
In the context of forensic drug analysis, the use of well-characterized reference materials is a requirement of international standards such as ISO/IEC 17025. enfsi.eu The availability of a this compound analytical reference standard is therefore essential for any laboratory conducting research or forensic analysis of this compound.
Pharmacological Mechanisms and Receptor Interaction Studies of 2,4,5 Trimethoxyamphetamine
Serotonergic System Interactions
TMA-2's engagement with the serotonergic system is central to its pharmacological profile. nih.govfrontiersin.org Its activity is most pronounced at the 5-HT2A receptor, a key target for classic psychedelic compounds.
Agonistic Activity at Serotonin (B10506) 5-HT2A Receptors
TMA-2 acts as an agonist at the serotonin 5-HT2A receptor, meaning it binds to and activates this receptor, initiating a biological response. nih.govfrontiersin.org This interaction is considered the primary mechanism underlying its psychedelic effects.
Receptor binding assays are used to determine the affinity of a compound for a specific receptor, with the dissociation constant (Ki) being a key measure. A lower Ki value indicates a higher binding affinity. Studies have reported the Ki of TMA-2 at the human serotonin 5-HT2A receptor to be 1300 nM. wikipedia.org Another study noted a Ki value of 1650 nM for the 5-HT2 receptor. wikipedia.org
Beyond binding affinity, it is crucial to understand how effectively a compound activates a receptor. This is quantified by its potency (EC50) and efficacy (Emax). Potency (EC50) is the concentration of a drug required to produce 50% of its maximal effect, while efficacy (Emax) is the maximum effect a drug can produce. derangedphysiology.comwikipedia.org For TMA-2, the half-maximal effective concentration (EC50) at the 5-HT2A receptor has been determined to be 190 nM. wikipedia.org Its maximal efficacy (Emax) at this receptor is reported as 84%. wikipedia.org
Interactions with Other Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT2C, 5-HT2B)
TMA-2 also interacts with other serotonin receptor subtypes, although generally with lower affinity compared to the 5-HT2A receptor. nih.govfrontiersin.org Research indicates that TMA-2 shows a preference for the 5-HT2A receptor over the 5-HT1A and 5-HT2C receptors. nih.govfrontiersin.org
For the 5-HT1A receptor, studies have shown little to no significant interaction, with Ki values reported to be greater than or equal to 2700 nM. nih.gov An earlier study reported an even lower affinity, with a Ki of 46,400 nM at the 5-HT1 receptor. wikipedia.org
The binding affinity of TMA-2 for the 5-HT2C receptor is also lower than for the 5-HT2A receptor. nih.govfrontiersin.org Additionally, TMA-2 has been found to be active at the serotonin 5-HT2B receptor. wikipedia.org
Interactions with Other Neurotransmitter Systems
While the serotonergic system is the primary target, TMA-2 also exhibits interactions with other neurotransmitter systems, notably the dopaminergic system.
Dopaminergic Receptor Binding (e.g., D2)
Studies have investigated the binding affinity of TMA-2 at dopaminergic receptors, specifically the D2 receptor. Amphetamines, as a class, generally exhibit low affinity for the D2 receptor. mdpi.com Research has shown that TMA-2 has a moderate affinity for dopaminergic D2 receptors. biosynth.com
Compound Information Table
| Compound Name | Abbreviation |
| 2,4,5-Trimethoxyamphetamine | TMA-2 |
| Serotonin | 5-HT |
Receptor Interaction Data
Receptor Binding Affinities (Ki) and Functional Potencies (EC50/Emax) of TMA-2
| Receptor | Parameter | Value (nM) | Efficacy (Emax) |
|---|---|---|---|
| 5-HT2A | Ki | 1300 wikipedia.org / 1650 wikipedia.org | - |
| EC50 | 190 wikipedia.org | 84% wikipedia.org | |
| 5-HT1A | Ki | ≥ 2700 nih.gov | - |
| Ki (5-HT1) | 46,400 wikipedia.org | - | |
| 5-HT2C | - | Lower affinity than 5-HT2A nih.govfrontiersin.org | - |
| D2 | - | Moderate affinity biosynth.com | - |
Adrenergic Receptor Binding (e.g., α1, α2)
Research into the pharmacological profile of this compound reveals a notable lack of significant affinity for adrenergic receptors. In vitro studies using target-transfected cells have been conducted to determine the binding affinities (expressed as Ki values) of TMA-2 at various adrenergic receptor subtypes. The findings from these assays consistently demonstrate that TMA-2 does not bind with high affinity to either α1 or α2 adrenergic receptors at pharmacologically relevant concentrations.
Specifically, studies investigating a range of substituted amphetamines, including TMA-2, reported no significant binding to the human α1A adrenergic receptor, with Ki values exceeding 6,500 nM frontiersin.org. Further compiled data corroborates these findings, indicating Ki values greater than 10,000 nM for α1A, α1B, and all three subtypes of the α2 receptor (α2A, α2B, α2C). This low affinity suggests that direct interaction with the adrenergic system is not a primary component of the compound's mechanism of action.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Species |
|---|---|---|
| α1A | >10,000 | Human |
| α1B | >10,000 | Human |
| α2A | >10,000 | Human |
| α2B | >10,000 | Human |
| α2C | >10,000 | Human |
Trace Amine-Associated Receptor 1 (TAAR1) Interactions
The interaction of this compound with Trace Amine-Associated Receptor 1 (TAAR1) exhibits significant species-dependent variability. Studies have shown that TMA-2 binds to the rat TAAR1 with a micromolar affinity, exhibiting a Ki value of 3,100 nM wikipedia.org. In contrast, the compound is effectively inactive at the mouse TAAR1, with binding affinity values (Ki) reported to be greater than 4,400 nM frontiersin.org.
Furthermore, functional assays reveal that TMA-2 does not activate the human TAAR1 frontiersin.org. This lack of agonistic activity at the human receptor subtype is a critical finding, distinguishing its pharmacological profile from other amphetamines that are potent TAAR1 agonists. The collective data indicates that while TMA-2 can interact with TAAR1 in some species, this interaction is not conserved across different mammals and it does not translate to functional activation in humans.
| Receptor / Species | Binding Affinity (Ki) [nM] | Functional Activity (EC50) [nM] |
|---|---|---|
| TAAR1 (Rat) | 3,100 | Not Determined |
| TAAR1 (Mouse) | >4,400 | Not Determined |
| TAAR1 (Human) | Not Assessed | No Activation |
Monoamine Transporter Activity Profile
This compound has been consistently shown to be inactive at the primary monoamine transporters. Its interaction profile with the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT) has been evaluated through in vitro inhibition assays. These studies measure the concentration of the compound required to inhibit 50% of transporter activity (IC50) or its binding affinity (Ki).
Research demonstrates that TMA-2 possesses a very weak affinity for all three human monoamine transporters, with inhibition constants (Ki) significantly greater than 10,000 nM for DAT, NET, and SERT. Similarly, functional assays show extremely high IC50 values, exceeding 100,000 nM for all three transporters. This indicates that at concentrations where its other pharmacological effects are observed, TMA-2 does not significantly inhibit the reuptake of serotonin, norepinephrine, or dopamine. Its mechanism is therefore distinct from that of reuptake inhibitors or releasing agents that derive their effects from potent interactions with these transporter proteins.
| Transporter | Binding Affinity (Ki) [nM] | Inhibitory Potency (IC50) [nM] | Species |
|---|---|---|---|
| Serotonin Transporter (SERT) | >10,000 | >100,000 | Human |
| Norepinephrine Transporter (NET) | >10,000 | >100,000 | Human |
| Dopamine Transporter (DAT) | >10,000 | >100,000 | Human |
Metabolic Pathways and Biotransformation Studies of 2,4,5 Trimethoxyamphetamine
In Vivo Metabolic Fate in Animal Models (e.g., Rat)
Research utilizing rat models has been instrumental in identifying the metabolic fate of TMA-2. Analysis of urine following administration of the compound has revealed a series of biotransformation steps, primarily involving Phase I and Phase II reactions. nih.gov
A significant metabolic pathway for TMA-2, similar to other amphetamine derivatives, is oxidative deamination. nih.govresearchgate.net This reaction is catalyzed by monoamine oxidase (MAO) and involves the removal of the amine group from the molecule's side chain. nih.gov This process transforms TMA-2 into its corresponding ketone metabolite. Following this, the ketone can undergo further reduction to form the corresponding alcohol metabolite. nih.govresearchgate.net This two-step process of deamination followed by reduction is a common route for the metabolism of amphetamines. nih.gov
Demethylation of the methoxy (B1213986) groups on the phenyl ring is another crucial metabolic route for TMA-2. nih.govresearchgate.net This process can occur at one or more of the methoxy positions, leading to the formation of phenolic metabolites. Studies have identified both O-demethylation, where a single methoxy group is removed, and O,O-bis-demethylation, where two methoxy groups are cleaved. nih.gov These demethylation reactions can be followed by oxidative deamination, indicating a combination of metabolic steps. nih.govresearchgate.net The removal of the methyl groups increases the polarity of the molecule and introduces hydroxyl groups that can undergo further conjugation reactions.
The hydroxylated metabolites formed through O-demethylation are substrates for Phase II conjugation reactions. nih.govresearchgate.net These reactions involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the metabolites and aids in their renal excretion. nih.govopenaccessjournals.com The primary conjugation reactions identified for TMA-2 metabolites are glucuronidation and sulfation. nih.gov In glucuronidation, UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group. nih.govwashington.edu In sulfation, sulfotransferases (SULTs) catalyze the addition of a sulfonate group. nih.gov Studies have confirmed that metabolites of TMA-2 that possess hydroxy groups are partly excreted in the urine as glucuronide and/or sulfate (B86663) conjugates. nih.govresearchgate.net
The identification of TMA-2 metabolites has been primarily achieved through the analysis of rat urine. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC/MS) is a key analytical technique used for this purpose. nih.gov Following administration of TMA-2 to rats, urine samples are collected and prepared for analysis. This preparation often involves acid hydrolysis to cleave the glucuronide and sulfate conjugates, followed by liquid-liquid extraction and derivatization (e.g., acetylation) to improve the chromatographic properties of the metabolites. nih.gov Through these methods, a profile of the excreted metabolites can be established, confirming the metabolic pathways of oxidative deamination, reduction, O-demethylation, and O,O-bis-demethylation. nih.govresearchgate.net
Table 1: Summary of Identified Metabolic Pathways of 2,4,5-Trimethoxyamphetamine in Rat Models
| Metabolic Reaction | Description | Resulting Metabolite Type |
|---|---|---|
| Oxidative Deamination | Removal of the amine group from the side chain. | Ketone Metabolite |
| Reduction | Reduction of the ketone metabolite. | Alcohol Metabolite |
| O-Demethylation | Removal of a single methoxy group from the phenyl ring. | Phenolic Metabolite |
| O,O-Bis-Demethylation | Removal of two methoxy groups from the phenyl ring. | Diphenolic Metabolite |
| Glucuronidation | Conjugation of a hydroxylated metabolite with glucuronic acid. | Glucuronide Conjugate |
| Sulfation | Conjugation of a hydroxylated metabolite with a sulfate group. | Sulfate Conjugate |
In Vitro Biotransformation Studies
While in vivo studies provide a comprehensive picture of metabolism, in vitro studies using liver microsomes or specific enzymes help to pinpoint the specific enzymatic pathways responsible for the observed biotransformations.
The Phase I metabolic reactions of TMA-2, particularly O-demethylation, are primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. openaccessjournals.com These heme-containing enzymes are abundant in the liver and are responsible for the metabolism of a vast number of xenobiotics. openaccessjournals.com While the specific CYP isoenzymes involved in TMA-2 metabolism have not been extensively detailed, studies on structurally related designer drugs provide valuable insights. For instance, the metabolism of 2,5-dimethoxy-4-methyl-amphetamine (DOM) has been shown to be mediated by the CYP2D6 isoenzyme. researchgate.net Given the structural similarities, it is plausible that CYP2D6, along with other CYP isoenzymes, plays a significant role in the O-demethylation of TMA-2. The oxidative deamination pathway is primarily mediated by monoamine oxidase (MAO). nih.gov The Phase II conjugation reactions are carried out by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). taylorandfrancis.com
Fungal Biotransformation Models (e.g., Cunninghamella echinulata)
The use of microbial systems as models for mammalian drug metabolism is a well-established practice in xenobiotic research. Among the various microorganisms employed, filamentous fungi, particularly species from the genus Cunninghamella, have demonstrated significant utility. nih.govnih.govauctoresonline.org These fungi possess cytochrome P450 monooxygenase systems that are analogous to those found in mammals, enabling them to perform a wide range of phase I and phase II biotransformation reactions. Cunninghamella echinulata is a prominent species within this genus, frequently utilized to study the metabolism of drugs and other foreign compounds. nih.govauctoresonline.org
Metabolic Susceptibility and Specific Transformation Products
Research into the biotransformation of this compound (TMA-2) by Cunninghamella echinulata indicates a notable resistance to metabolic breakdown. Studies utilizing C. echinulata ATCC 9244 and C. echinulata var. elegans ATCC 9245 have shown that TMA-2 is poorly metabolized. tandfonline.com In these investigations, a high percentage of the initial compound was recovered unchanged after the incubation period, signifying limited metabolic susceptibility.
Specifically, in experiments conducted with C. echinulata ATCC 9244, approximately 89% of the initial this compound was recovered unaltered. tandfonline.com Similarly, incubations with C. echinulata var. elegans ATCC 9245 resulted in a 108% recovery of the unchanged substrate, further underscoring the compound's stability in the presence of this fungal model. tandfonline.com
While the metabolism of 2,4,5-TMA by C. echinulata is limited, studies on structurally related trimethoxyamphetamine analogs provide insight into potential metabolic pathways. For instance, the biotransformation of 2,5-dimethoxy-4-(n)-propoxyamphetamine by the same fungus primarily involved N-acetylation and O-dealkylation, with minor production of aliphatic hydroxylation metabolites. tandfonline.com In contrast, the metabolism of 2-, 3-, and 4-methoxyamphetamines by C. echinulata revealed that O-demethylation was a significant route for the 4-methoxy and 3-methoxy isomers, but only a trace pathway for the 2-methoxyamphetamine. nih.govtandfonline.com N-acetylation was identified as a minor pathway for these compounds as well. nih.govtandfonline.com
**Table 1: Recovery of Unchanged this compound after Incubation with *Cunninghamella echinulata***
| Fungal Strain | Percentage of Unchanged Substrate Recovered |
|---|---|
| C. echinulata ATCC 9244 | 89% |
| C. echinulata var. elegans ATCC 9245 | 108% |
Influence of Incubation Conditions on Fungal Metabolism
The conditions under which fungal biotransformation studies are conducted can significantly impact metabolic outcomes. Factors such as the composition of the culture medium, aeration, and the presence of enzyme inhibitors can alter the rate and extent of metabolism.
Although specific data on the influence of incubation conditions on the metabolism of this compound by C. echinulata is not extensively detailed in the available research, studies on other methoxyamphetamine analogs offer valuable insights. For example, the biotransformation of 4-methoxyamphetamine by C. echinulata was found to be inhibited by the presence of cobalt in the culture medium. nih.govtandfonline.com Conversely, the presence of iron appeared to enhance the disappearance of the substrate. tandfonline.com Other trace metals, such as copper, manganese, and zinc, did not show any apparent effect on the metabolism of 4-methoxyamphetamine. tandfonline.com
The physical parameters of incubation also play a role. The rate of biotransformation of 4-methoxyamphetamine and the formation of its metabolite, 4-hydroxyamphetamine, were observed to be greater in cultures that were incubated on a 30-degree angle as opposed to those incubated flat, suggesting that aeration and surface area can influence metabolic activity. nih.govtandfonline.com Furthermore, the metabolism of methoxyamphetamines can be significantly affected by the presence of substances like carbon monoxide, ethanol (B145695), and quinidine, which are known to interact with metabolic enzymes. nih.govtandfonline.com
**Table 2: Influence of Various Factors on the Biotransformation of Methoxyamphetamine Analogs by *Cunninghamella echinulata***
| Condition/Substance | Effect on Metabolism (of 4-methoxyamphetamine) |
|---|---|
| Cobalt | Inhibitory |
| Iron | Enhancement of substrate disappearance |
| Copper, Manganese, Zinc | No apparent effect |
| Incubation on a 30° angle | Increased rate of biotransformation |
| Carbon monoxide, Ethanol, Quinidine | Significant effect on metabolism |
Structure Activity Relationship Sar Studies of 2,4,5 Trimethoxyamphetamine and Analogues
Impact of Methoxy (B1213986) Group Positional Isomerism on Receptor Interactions
The arrangement of the three methoxy groups on the phenyl ring is a fundamental determinant of the pharmacological activity of trimethoxyamphetamines. The specific 2,4,5-substitution pattern of TMA-2 confers significantly greater potency compared to its other positional isomers.
Comparative Analysis of 2,4,5-Substitution versus Other Isomers (e.g., 3,4,5-TMA, 2,4,6-TMA)
Research has consistently demonstrated that the 2,4,5-trimethoxy arrangement is crucial for potent psychoactive effects. nih.gov When compared to its isomer 3,4,5-Trimethoxyamphetamine (TMA), the amphetamine analogue of mescaline, TMA-2 is roughly six times more potent in humans. nih.gov While TMA is active at higher doses, TMA-2 exhibits significantly greater potency, underscoring the importance of the 2,4,5-methoxy configuration. nih.gov
The pharmacological profile of 2,4,6-Trimethoxyamphetamine (TMA-6) differs notably from that of TMA-2. TMA-6 acts as a potent monoamine oxidase A (MAO-A) inhibitor, a property not shared by TMA-2 or 3,4,5-TMA. wikipedia.org This highlights how the positional isomerism of the methoxy groups can lead to not only quantitative differences in potency but also qualitative differences in the primary mechanism of action. Other isomers, such as 2,3,4-TMA (TMA-3), have been reported to be inactive at tested doses. wikipedia.org
Table 1: Comparative Receptor Binding Affinities of Trimethoxyamphetamine Isomers
| Compound | Substitution Pattern | 5-HT₂A Receptor Affinity (Kᵢ, nM) | Primary Notable Activity |
|---|---|---|---|
| 2,4,5-TMA (TMA-2) | 2,4,5- | ~1300 | Potent 5-HT₂A Agonist |
| 3,4,5-TMA (TMA) | 3,4,5- | >12,000 | Low-potency 5-HT₂A Agonist |
| 2,4,6-TMA (TMA-6) | 2,4,6- | Not reported in direct comparison | Potent MAO-A Inhibitor |
Effects of Substituents at the 4-Position on Receptor Binding and Activation
The 4-position of the 2,5-dimethoxyamphetamine (B1679032) scaffold, which is occupied by a methoxy group in TMA-2, is a critical point for molecular modification that significantly influences receptor interactions. Generally, the introduction of a lipophilic substituent at this position enhances affinity for the 5-HT₂A and 5-HT₂C receptors. nih.gov
Influence of Alkoxy Chain Length on Binding Affinities
Systematic studies on 4-alkoxy-substituted 2,5-dimethoxyamphetamines have revealed that extending the length of the alkoxy chain generally leads to an increase in binding affinities at 5-HT₂A and 5-HT₂C receptors. frontiersin.org This trend is consistent with the principle that increased lipophilicity at the 4-position favors receptor binding. nih.gov However, the effect on receptor activation (potency and efficacy) can be mixed. frontiersin.org While longer chains may increase binding, there can be a point of diminishing returns where steric bulk may unfavorably impact receptor interaction, as has been suggested for an isopropoxy substituent compared to a more linear ethoxy group. nih.gov
Table 2: Influence of 4-Alkoxy Chain Length on 5-HT₂A Receptor Affinity
| 4-Position Substituent | Compound Name | 5-HT₂A Receptor Affinity (Kᵢ, nM) |
|---|---|---|
| Methoxy | TMA-2 | ~1300-4400 |
| Ethoxy | MEM | Not specified in direct comparison |
| Propoxy | MPM | Not specified in direct comparison |
Introduction of Halogenated Substituents (e.g., Fluorine)
The introduction of halogens at the 4-position of the 2,5-dimethoxyamphetamine scaffold has been a key area of structure-activity relationship studies. The size and electronic properties of the halogen substituent significantly modulate receptor affinity and selectivity. For instance, in the DOx series (2,5-dimethoxy-4-haloamphetamines), increasing the size of the halogen substituent has been shown to result in increased affinity at the 5-HT₂A receptor. researchgate.net
The effects of fluorination can be complex. The introduction of a terminal fluorine atom into a 4-ethoxy substituent has been observed to decrease affinity at 5-HT₂A and 5-HT₂C receptors, while progressive fluorination tends to increase these affinities. frontiersin.org This suggests a nuanced interplay between electronegativity, size, and lipophilicity in the receptor binding pocket.
Role of α-Methylation on Receptor Affinity and Preclinical Potency
The presence of a methyl group on the alpha (α) carbon of the ethylamine (B1201723) side chain, which distinguishes amphetamines from their phenethylamine (B48288) counterparts, has a significant impact on the pharmacological profile. While the introduction of an α-methyl group has a minor influence on the in vitro binding affinity to 5-HT₂A and 5-HT₂C receptors, it generally increases the in vivo potency. nih.gov For example, 2,4,5-trimethoxyphenethylamine (B125073) (2C-O), the phenethylamine analogue of TMA-2, is reported to be inactive on its own, whereas TMA-2 is a potent psychoactive compound.
This disparity between in vitro affinity and in vivo potency is thought to be due to several factors. The α-methyl group increases metabolic stability by providing resistance to degradation by monoamine oxidase (MAO). nih.gov Additionally, α-methylated compounds tend to have higher intrinsic activity at the receptor compared to their phenethylamine counterparts. nih.gov
Stereochemical Considerations in Pharmacological Activity
As with other amphetamine derivatives, 2,4,5-Trimethoxyamphetamine possesses a chiral center at the α-carbon, leading to the existence of two enantiomers: (R)-(-)-2,4,5-TMA and (S)-(+)-2,4,5-TMA. The spatial arrangement of the substituents around this chiral center is a critical factor in determining the interaction with stereoselective biological targets like G protein-coupled receptors.
For psychedelic amphetamines, the bioactivity typically resides primarily in a single enantiomer. acs.org Studies on related compounds, such as DOI (2,5-dimethoxy-4-iodoamphetamine), have shown that the (R)-enantiomer possesses a higher affinity for the 5-HT₂ receptor than the (S)-enantiomer. nih.govelsevierpure.com Human studies with other psychedelic amphetamines have also indicated that the (R)-enantiomers are the more potent isomers. frontiersin.org This stereoselectivity underscores the importance of the three-dimensional structure of the ligand for optimal interaction with the receptor binding site.
Computational and Theoretical Chemistry Studies of 2,4,5 Trimethoxyamphetamine
Molecular Conformation and Dynamics
The three-dimensional structure and dynamic behavior of 2,4,5-Trimethoxyamphetamine (2,4,5-TMA) are crucial determinants of its interaction with biological receptors. Computational methods, including molecular mechanics (MM) and molecular dynamics (MD), are employed to explore the conformational landscape of this molecule. compchems.com These approaches treat the molecule as a collection of atoms held together by bonds, using classical physics to calculate the energy of different spatial arrangements (conformers). compchems.com
For amphetamine and its derivatives, a key area of conformational flexibility involves the rotation around the bond connecting the phenyl ring and the ethylamine (B1201723) side chain. This results in various conformers, often described by the torsion angle of the side chain relative to the ring. Studies on related amphetamines have demonstrated a high preference for trans (anti) phenylamino (B1219803) rotamers in aqueous solutions. researchgate.net This extended conformation is considered significant for the interaction with adrenergic and serotonergic receptors. researchgate.net The α-methyl group, present in amphetamines like 2,4,5-TMA, influences the relative stabilities of these conformers. researchgate.net
Table 1: Key Conformational Features of Amphetamine Analogs
| Feature | Description | Computational Method | Significance |
| Side Chain Orientation | The ethylamine side chain can adopt different rotational positions (gauche, trans) relative to the phenyl ring. | Molecular Mechanics, NMR Spectroscopy researchgate.net | The trans conformation is often preferred and thought to be the "active conformer" for receptor binding. researchgate.net |
| Methoxy (B1213986) Group Rotation | The three methoxy groups can rotate around their C-O bonds. | Molecular Dynamics | Affects the steric and electronic profile of the molecule, potentially influencing receptor fit and interaction. |
| Solvent Interaction | Explicit modeling of water molecules around the solute. | Molecular Dynamics (MD) rsc.org | Crucial for accurately predicting the most stable conformers in a physiological environment. rsc.org |
Ligand-Receptor Docking and Modeling Approaches
Ligand-receptor docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule when it interacts with a target protein. For 2,4,5-TMA, the primary receptor of interest is the serotonin (B10506) 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Since obtaining high-resolution crystal structures of GPCRs is challenging, computational studies often rely on homology models. mdma.chnih.gov These models are constructed using the known structure of a related protein, such as bovine rhodopsin or the β₂-adrenergic receptor, as a template. mdma.chnih.gov
Docking studies of various psychedelic amphetamines into homology models of the 5-HT₂A receptor have provided insights into the binding mechanism. mdma.ch The protonated amine of the ethylamine side chain is predicted to form a crucial ionic bond with the carboxylate side chain of a highly conserved aspartate residue (Asp155) in the third transmembrane (TM3) helix of the receptor. researchgate.net The aromatic ring of the ligand typically settles into a hydrophobic pocket formed by aromatic and aliphatic residues from several transmembrane helices. chemrxiv.org
The specific substitution pattern of 2,4,5-TMA is critical for its high affinity and efficacy at the 5-HT₂A receptor. The methoxy groups are thought to form specific hydrogen bonds or van der Waals interactions with residues in the binding pocket, anchoring the ligand in a conformation favorable for receptor activation. mdma.ch Molecular modeling suggests that the 4-position substituent of phenethylamines can protrude into a hydrophobic tunnel between transmembrane helices 4 and 5 of the 5-HT₂A receptor, which is considered a druggable region for designing potent agonists. chemrxiv.org The potency of 2,4,5-TMA compared to its less potent isomer, 3,4,5-TMA (mescaline-amphetamine analog), highlights the sensitivity of the receptor's binding pocket to the precise placement of these methoxy groups. wikipedia.orgwikipedia.org The 2,4,5-substitution pattern appears to optimize the fit and interactions required for potent agonism.
Computational predictions are often correlated with experimental binding affinity data (Kᵢ values) to validate the models. nih.gov Experimental assays have determined the binding affinity of 2,4,5-TMA for several serotonin receptors.
Table 2: Experimental Receptor Binding Affinities (Kᵢ) for this compound
| Receptor | Kᵢ (nM) | Reference |
| Serotonin 5-HT₂A | 1,300 | wikipedia.org |
| Serotonin 5-HT₂ (general) | 1,650 | wikipedia.org |
| Serotonin 5-HT₁ (general) | 46,400 | wikipedia.org |
| Rat TAAR1 | 3,100 | wikipedia.org |
Note: Lower Kᵢ values indicate higher binding affinity.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical methods, such as Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic properties, which govern its reactivity and intermolecular interactions. youtube.com These calculations can determine the distribution of electron density, identify regions of positive and negative electrostatic potential, and characterize the molecule's frontier molecular orbitals. nih.gov
A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface of a molecule. deeporigin.comlibretexts.org For 2,4,5-TMA, the MEP map would show a region of negative potential (typically colored red) around the oxygen atoms of the methoxy groups, indicating these are areas rich in electrons and likely to act as hydrogen bond acceptors. deeporigin.com Conversely, a region of positive potential (blue) would be located around the ammonium (B1175870) group of the side chain, highlighting its role as a hydrogen bond donor and its ability to form an ionic interaction with a negatively charged residue in the receptor binding site. deeporigin.com
Frontier Molecular Orbital (FMO) theory is another key aspect of quantum chemical analysis. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comwikipedia.org A smaller gap suggests higher reactivity. mdpi.com For a molecule containing a 2,4,5-trimethoxyphenyl moiety, DFT calculations have determined the HOMO-LUMO energy gap to be -0.08657 eV, indicating high chemical reactivity and polarizability. nih.gov The distribution of these orbitals shows that the HOMO is typically localized over the electron-rich trimethoxy-substituted phenyl ring, while the LUMO may be distributed more across the entire molecule. nih.gov
Table 3: Computed Molecular Properties of this compound
| Property | Value | Computational Method | Significance |
| Molecular Weight | 225.28 g/mol | PubChem 2.2 | Basic physical property. nih.gov |
| XLogP3 | 1.7 | XLogP3 3.0 | A measure of lipophilicity, indicating how the compound partitions between fat and water. nih.gov |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 | The primary amine group can donate one hydrogen bond. nih.gov |
| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.8.18 | The nitrogen and three methoxy oxygens can accept hydrogen bonds. nih.gov |
| Topological Polar Surface Area | 53.7 Ų | Cactvs 3.4.8.18 | Relates to transport properties, such as crossing cell membranes. nih.gov |
| HOMO-LUMO Energy Gap (related structure) | -0.08657 eV | DFT | A small gap indicates high chemical reactivity and biological activity. nih.gov |
Synthesis and Pharmacological Investigation of 2,4,5 Trimethoxyamphetamine Derivatives and Analogues
Synthesis of Novel Trimethoxyamphetamine Isomers and Analogues
The synthesis of 2,4,5-Trimethoxyamphetamine and its analogues is primarily achieved through established chemical pathways that allow for the modification of the core phenethylamine (B48288) structure. The most common synthetic routes start with precursors such as 2,4,5-trimethoxybenzaldehyde (B179766) or asarone (B600218).
A foundational method for producing various phenethylamines, including TMA-2, involves a three-stage process. This route begins with a substituted benzaldehyde (B42025) which undergoes a condensation reaction with nitroethane to form a nitrostyrene (B7858105) intermediate. In the case of TMA-2, 2,4,5-trimethoxybenzaldehyde is reacted with nitroethane in the presence of a catalyst like anhydrous ammonium (B1175870) acetate (B1210297) to yield 2-nitro-1-(2,4,5-trimethoxyphenyl)propene. This intermediate is then reduced, often using a powerful reducing agent like lithium aluminum hydride (LAH), to produce the final primary amine, this compound. The resulting freebase is typically converted to a more stable crystalline hydrochloride salt.
An alternative pathway utilizes asarone as the starting material. This method involves the addition of a nitro group to the propenyl side chain of asarone to form the same key intermediate, 1-(2,4,5-trimethoxyphenyl)-2-nitropropene, which is then reduced in the same manner as the benzaldehyde route.
The synthesis of various isomers and analogues of TMA-2 is achieved by using appropriately substituted starting materials. There are six positional isomers of trimethoxyamphetamine, TMA-1 through TMA-6, which differ only in the placement of the three methoxy (B1213986) groups on the phenyl ring. The synthesis of these isomers requires starting with the corresponding isomer of trimethoxybenzaldehyde.
Furthermore, a wide array of analogues can be created by modifying the substituents on the phenyl ring. For instance, the DOx series of compounds are analogues of TMA-2 where the 4-methoxy group is replaced by other substituents. A notable example is 2,5-dimethoxy-4-methylamphetamine (DOM), where the 4-methoxy group is replaced by a methyl group. The synthesis of such analogues follows similar principles, starting with the appropriately substituted benzaldehyde. For example, the synthesis of DOM would begin with 2,5-dimethoxy-4-methylbenzaldehyde. The introduction of different halogen atoms or alkyl chains at the 4-position allows for a systematic exploration of the structure-activity relationships within this class of compounds.
Receptor Binding and Functional Studies of Related Phenethylamine and Amphetamine Derivatives (e.g., 2C-O derivatives)
The pharmacological effects of this compound and its analogues are primarily mediated by their interaction with serotonin (B10506) receptors, particularly the 5-HT₂ₐ receptor. nucleos.com Extensive research has been conducted to characterize the binding affinities and functional activities of these compounds at various receptors to understand their mechanism of action.
Studies have shown that TMA-2 acts as a partial agonist at the human 5-HT₂ₐ receptor. nucleos.com Its binding affinity (Kᵢ) for the 5-HT₂ₐ receptor has been reported to be 1,300 nM, with a half-maximal effective concentration (EC₅₀) of 190 nM and a maximal efficacy (Eₘₐₓ) of 84%. sciencemadness.org The compound is also active at the 5-HT₂ₑ receptor and, to a lesser extent, at the 5-HT₂𝒸 receptor. sciencemadness.org Earlier studies reported Kᵢ values of 1,650 nM at the 5-HT₂ receptor and 46,400 nM at the 5-HT₁ receptor. sciencemadness.org
Research on a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines (2C-O derivatives) and their corresponding amphetamines (analogous to TMA-2) has provided valuable insights into structure-activity relationships. Both the phenethylamine and amphetamine derivatives in this series exhibit moderate to high affinities for the 5-HT₂ₐ receptor. researchgate.net Generally, extending the length of the 4-alkoxy group tends to increase the binding affinities at both the 5-HT₂ₐ and 5-HT₂𝒸 receptors. researchgate.net
The introduction of fluorine atoms into the 4-ethoxy substituent has shown mixed effects. A single terminal fluorine atom tends to decrease affinities at the 5-HT₂ₐ and 5-HT₂𝒸 receptors, while progressive fluorination leads to an increase in these affinities.
The phenethylamine derivatives (2C-O series) generally show stronger binding to the trace amine-associated receptor 1 (TAAR1) compared to their amphetamine counterparts. researchgate.net TMA-2 itself was found to be inactive at the mouse TAAR1, but it did bind to the rat TAAR1 with a Kᵢ of 3,100 nM. sciencemadness.org It is important to note that TMA-2 is inactive at the monoamine transporters. sciencemadness.org
Serotonin Receptor Binding Affinities (Kᵢ, nM) and Functional Activity (EC₅₀, nM) of 2,4,5-TMA and Related Compounds
| Compound | 5-HT₂ₐ Kᵢ (nM) | 5-HT₂ₐ EC₅₀ (nM) | 5-HT₂ₐ Eₘₐₓ (%) | 5-HT₂𝒸 Kᵢ (nM) | 5-HT₁ₐ Kᵢ (nM) |
|---|---|---|---|---|---|
| 2,4,5-TMA (TMA-2) | 1,300 sciencemadness.org | 190 sciencemadness.org | 84 sciencemadness.org | >10,000 sciencemadness.org | 46,400 sciencemadness.org |
| 3,4,5-TMA (TMA-1) | >12,000 wikipedia.org | 1,700 wikipedia.org | 40 wikipedia.org | Inactive wikipedia.org | Inactive wikipedia.org |
Comparative Pharmacological Profiling of Derivatives
The pharmacological profile of this compound can be better understood through comparison with its isomers and analogues. These comparisons highlight the critical role that the substitution pattern on the phenyl ring plays in determining the potency and nature of the compound's effects.
A stark contrast is observed when comparing TMA-2 with its positional isomer, 3,4,5-trimethoxyamphetamine (TMA-1). TMA-2 is significantly more potent than TMA-1. unodc.org This difference in potency is reflected in their receptor binding profiles, with TMA-2 having a much higher affinity for the 5-HT₂ₐ receptor than TMA-1. sciencemadness.orgwikipedia.org This underscores the importance of the 2,4,5-substitution pattern for potent activity at this receptor.
Another important comparison is between TMA-2 and 2,5-dimethoxy-4-methylamphetamine (DOM). DOM, where the 4-methoxy group of TMA-2 is replaced by a more lipophilic methyl group, is approximately ten times more potent than TMA-2. wikipedia.org This suggests that the electronic and steric properties of the substituent at the 4-position have a profound impact on the compound's interaction with the 5-HT₂ₐ receptor.
The six isomers of TMA exhibit a wide spectrum of pharmacological activity, further emphasizing the influence of the methoxy group placement. Research has indicated that the 2,4,5-substitution pattern of TMA-2 is particularly conducive to producing potent psychoactive effects, likely through its significant agonistic activity at serotonin receptors. nucleos.com
Comparative Receptor Affinities (Kᵢ, nM) of TMA Isomers and Analogues
| Compound | 5-HT₂ₐ Kᵢ (nM) | TAAR1 Kᵢ (nM) |
|---|---|---|
| 2,4,5-TMA (TMA-2) | 1,300 sciencemadness.org | 3,100 (rat) sciencemadness.org |
| 3,4,5-TMA (TMA-1) | >12,000 wikipedia.org | Not reported |
Academic Research Applications and Future Directions for 2,4,5 Trimethoxyamphetamine Research
Utility as a Research Probe for Serotonergic System Studies
2,4,5-Trimethoxyamphetamine (TMA-2) serves as a valuable research tool for investigating the serotonergic system, primarily due to its specific interactions with serotonin (B10506) receptors. nih.gov Its activity is particularly significant at the 5-HT₂ family of receptors, which are key targets for psychedelic compounds and play a crucial role in various neurological processes. nih.gov
Research indicates that TMA-2 acts as an agonist at the serotonin 5-HT₂ₐ receptor, which is believed to mediate its psychoactive effects. nih.gov Its affinity (Kᵢ) for the human 5-HT₂ₐ receptor has been measured at 1,300 nM, with a half-maximal effective concentration (EC₅₀) of 190 nM and a maximal efficacy (Eₘₐₓ) of 84%. wikipedia.org The compound is also active at the 5-HT₂₋ receptor and, to a lesser degree, the 5-HT₂C receptor. wikipedia.org In contrast, it demonstrates very low affinity for the 5-HT₁ receptor, with a Kᵢ value of 46,400 nM. wikipedia.org This receptor binding profile, characterized by preferential activity at 5-HT₂ receptors, allows researchers to use TMA-2 to probe the specific functions and signaling cascades associated with these receptor subtypes. Animal studies have shown that TMA-2 induces behaviors consistent with serotonin receptor agonism, further validating its use as a tool to explore these pathways.
Table 1: Receptor Binding and Functional Activity of this compound (TMA-2) at Human Serotonin Receptors
| Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Maximal Efficacy (Eₘₐₓ) |
|---|---|---|---|
| 5-HT₂ₐ | 1,300 wikipedia.org | 190 wikipedia.org | 84% wikipedia.org |
| 5-HT₂₋ | Active (specific values not detailed) wikipedia.org | - | - |
| 5-HT₂C | Much lesser activity than 5-HT₂ₐ/₂₋ wikipedia.org | - | - |
| 5-HT₂ (undifferentiated) | 1,650 wikipedia.org | - | - |
| 5-HT₁ | 46,400 wikipedia.org | - | - |
Contribution to Understanding Structure-Activity Relationships of Psychedelic Compounds
The molecular structure of this compound is foundational for understanding the structure-activity relationships (SAR) of psychedelic phenethylamines. The specific arrangement of the three methoxy (B1213986) groups on the phenyl ring is critical to its pharmacological activity. nih.gov
Studies comparing the six positional isomers of trimethoxyamphetamine (TMA) have revealed that the 2,4,5-substitution pattern of TMA-2 results in significantly higher potency than other isomers, such as 3,4,5-Trimethoxyamphetamine (TMA). nih.govwikipedia.orgwikipedia.org TMA-2 is approximately six times more potent than TMA. nih.govfrontiersin.org This highlights the importance of the methoxy group positions for effective interaction with serotonergic receptors. nih.gov
TMA-2 is also considered the 4-methoxylated member of the DOx series of compounds (4-substituted-2,5-dimethoxyamphetamines). wikipedia.org Research into this class demonstrates that the nature of the substituent at the 4-position significantly modulates receptor affinity and efficacy. For example, replacing the 4-methoxy group of TMA-2 with a more lipophilic 4-methyl group to form DOM (2,5-dimethoxy-4-methylamphetamine) increases potency by about tenfold. wikipedia.org Conversely, replacing the 4-methoxy group with a fluorine atom results in a compound with stimulant but not psychedelic properties. These comparisons underscore how subtle modifications to the TMA-2 scaffold can dramatically alter the pharmacological profile, providing crucial insights for the design of new research compounds.
Table 2: Potency Comparison of TMA-2 and Related Compounds
| Compound | Substitution Pattern | Relative Potency |
|---|---|---|
| This compound (TMA-2) | 2,4,5-trimethoxy | Baseline |
| 3,4,5-Trimethoxyamphetamine (TMA) | 3,4,5-trimethoxy | ~1/6th of TMA-2 nih.govfrontiersin.org |
| 2,5-Dimethoxy-4-methylamphetamine (DOM) | 2,5-dimethoxy, 4-methyl | ~10 times TMA-2 wikipedia.org |
Role in Developing Analytical Reference Standards for Forensic Science Research
This compound is categorized as an analytical reference standard for research and forensic applications. caymanchem.comcaymanchem.com As a controlled substance—regulated as a Schedule I compound in the United States—the availability of a pure, well-characterized reference material is essential for forensic laboratories. wikipedia.orgcaymanchem.comcaymanchem.com Such standards are necessary for the unambiguous identification of TMA-2 in seized materials.
Forensic chemists utilize analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to identify controlled substances. cfsre.org The reference standard for TMA-2 allows for direct comparison of analytical data, such as retention time and mass spectra, from an unknown sample to the known standard, confirming its identity. cfsre.org The Center for Forensic Science Research and Education, for instance, has published detailed analytical data for this compound, including its retention time and mass spectrometry fragmentation patterns, to aid in its identification. cfsre.org
Potential Avenues for Advanced Medicinal Chemistry Research
The TMA-2 structure serves as a scaffold for medicinal chemistry research aimed at developing novel compounds with tailored pharmacological properties. By systematically modifying its molecular structure, researchers can explore how changes affect interactions with specific receptors, particularly within the serotonergic system.
One avenue of research involves altering the alkoxy substituents to modulate receptor affinity and selectivity. Studies on related 4-alkoxy-substituted 2,5-dimethoxyamphetamines have shown that extending the 4-alkoxy group can increase binding affinities at 5-HT₂ₐ and 5-HT₂C receptors. nih.govnih.gov Further modifications, such as introducing fluorine atoms into the 4-alkoxy substituent, can also fine-tune receptor affinity. nih.govnih.gov This line of inquiry could lead to the development of highly selective ligands for specific serotonin receptor subtypes, which would be invaluable as research tools to dissect their individual physiological roles. Such compounds could also serve as leads for developing potential therapeutics for a range of neuropsychiatric disorders.
Methodological Advancements in Biotransformation and Metabolic Profiling Research
Understanding the metabolism of TMA-2 is crucial for both toxicological analysis and for comprehending its complete pharmacological profile. Research using rat models and gas chromatographic/mass spectrometric (GC/MS) techniques has elucidated the primary metabolic pathways. nih.govresearchgate.net
Studies have shown that TMA-2 undergoes several biotransformations, including:
O-demethylation: Removal of one or more of the methoxy groups.
Oxidative deamination: Conversion of the amine group to a ketone.
Reduction: Subsequent reduction of the ketone metabolite to an alcohol.
O,O-bis-demethylation: Removal of two methoxy groups. nih.govresearchgate.net
The resulting metabolites that contain hydroxy groups are partially excreted as glucuronide and/or sulfate (B86663) conjugates. nih.govresearchgate.net The identification of these metabolic products has led to the development of systematic toxicological analysis procedures. These methods, often involving GC-MS after hydrolysis and acetylation, allow for the reliable detection of TMA-2 intake in urine samples by targeting its metabolites. nih.govresearchgate.net Further research using advanced techniques like untargeted metabolomics could provide a more comprehensive picture of the metabolic changes induced by the compound, potentially identifying novel biomarkers of exposure. nih.gov
Table 3: Identified Metabolic Pathways of this compound in Rat Urine Studies
| Metabolic Reaction | Description |
|---|---|
| Oxidative Deamination | The primary amine is converted to a ketone. nih.govresearchgate.net |
| Reduction | The ketone metabolite is reduced to the corresponding alcohol. nih.govresearchgate.net |
| O-demethylation | A methoxy group is removed, followed by oxidative deamination. nih.govresearchgate.net |
| O,O-bis-demethylation | Two methoxy groups are removed. nih.govresearchgate.net |
| Conjugation | Hydroxylated metabolites are conjugated with glucuronic acid or sulfate. nih.govresearchgate.net |
Q & A
Q. What are the validated analytical methods for identifying and quantifying TMA-2 in biological samples?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are widely used. For GC-MS, a splitless injection (1 µL), mass scan range of 40–550 m/z, and retention time of ~4.7 minutes are standard parameters . LC-QTOF-MS allows high-resolution mass spectral differentiation of TMA-2 from positional isomers (e.g., 2,4,6-TMA) via fragmentation patterns and retention times . Method validation should include comparison with certified reference materials (e.g., Cayman Chemical, Batch 0609858-3) .
Q. What synthesis protocols are recommended for TMA-2 in laboratory settings?
TMA-2 synthesis typically starts with 2,4,5-trimethoxybenzaldehyde as the precursor, following Shulgin’s method involving nitroethane and anhydrous ammonium acetate in methanol. The intermediate 2-nitro-1-(2,4,5-trimethoxyphenyl)propene is reduced to yield TMA-2 hydrochloride as white crystals . Purity verification requires nuclear magnetic resonance (NMR) and thin-layer chromatography (TLC) to confirm absence of byproducts like 2,4,6-TMA .
Q. How should TMA-2 be stored and prepared for in vitro assays?
TMA-2 hydrochloride is supplied as an ethanol solution (≥95% purity). For biological experiments, evaporate ethanol under nitrogen and reconstitute in solvents like DMSO or PBS (pH 7.2) with solubility up to 20 mg/mL. Aqueous solutions should be prepared fresh daily to avoid degradation . Storage at -20°C ensures stability for ≥4 years .
Q. What safety precautions are required for handling TMA-2?
While TMA-2 is not classified under GHS hazard categories, standard chemical handling protocols apply: use lab coats, gloves, and eye protection. Avoid inhalation or skin contact. No specialized ventilation is needed, but work should occur in a fume hood for powder handling .
Advanced Research Questions
Q. How does TMA-2’s metabolic profile influence its detection in forensic toxicology?
In rats, TMA-2 undergoes oxidative deamination to a ketone intermediate, followed by reduction to alcohols and O-demethylation. Major metabolites include 4,5-dihydroxy-2-methoxyamphetamine and glucuronide/sulfate conjugates. For human toxicology, acid hydrolysis followed by liquid-liquid extraction and acetylation optimizes metabolite recovery in urine for GC-MS-based systematic toxicological analysis (STA) .
Q. What experimental approaches resolve contradictions in TMA-2’s receptor selectivity?
Functional selectivity at serotonin receptors (e.g., 5-HT2A vs. 5-HT2C) can be assessed via competitive binding assays (Ki values) and downstream signaling (e.g., calcium flux or β-arrestin recruitment). For example, TMA-2’s high 5-HT2A affinity (Ki < 100 nM) contrasts with weaker activity at monoamine transporters, necessitating radioligand displacement studies using [³H]ketanserin for 5-HT2A and [³H]citalopram for SERT .
Q. How do structural conformations of TMA-2 impact its psychedelic activity?
X-ray crystallography and potential energy calculations reveal that TMA-2’s side-chain adopts a staggered conformation relative to the aromatic ring, with the α-methyl group antiplanar and the amino group synclinal. This orientation, lacking intramolecular hydrogen bonds (unlike 6-hydroxy DOM), may enhance membrane permeability and 5-HT2A engagement .
Q. What strategies differentiate TMA-2 from its isomers in seized samples?
Infrared spectroscopy (GC/IR) and NMR are critical for distinguishing positional isomers. For example, 2,4,5-TMA exhibits distinct carbonyl stretching frequencies and aromatic proton splitting patterns compared to 2,4,6-TMA. Marquis reagent color tests (e.g., orange-brown for 2,4,5-TMA vs. green for 3,4,5-TMA) provide preliminary differentiation .
Methodological Notes
- Data Contradictions : Discrepancies in receptor binding data may arise from assay conditions (e.g., cell lines, incubation times). Cross-validate findings using orthogonal methods (e.g., electrophysiology for functional activity) .
- Ethical Compliance : TMA-2 is listed under Schedule III in Canada’s Controlled Drugs and Substances Act; research requires appropriate licensing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
